molecular formula C11H20N4O3S B13844725 (2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol

(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol

Cat. No.: B13844725
M. Wt: 288.37 g/mol
InChI Key: HXWIWDGXFHZHLV-UHFFFAOYSA-N
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Description

(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol (CAS: 2469037-77-0) is a racemic mixture and a degradation product of Timolol Maleate, classified under antiglaucoma agents. Its molecular formula is C₁₁H₂₀N₄O₃S (MW: 288.366), featuring an ethylamino group, a morpholine-substituted 1,2,5-thiadiazole ring, and a propan-2-ol backbone . It is structurally related to beta-blockers but lacks the stereoselective activity of the parent drug Timolol, which exists as the (S)-enantiomer .

Properties

Molecular Formula

C11H20N4O3S

Molecular Weight

288.37 g/mol

IUPAC Name

1-(ethylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

InChI

InChI=1S/C11H20N4O3S/c1-2-12-7-9(16)8-18-11-10(13-19-14-11)15-3-5-17-6-4-15/h9,12,16H,2-8H2,1H3

InChI Key

HXWIWDGXFHZHLV-UHFFFAOYSA-N

Canonical SMILES

CCNCC(COC1=NSN=C1N2CCOCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using sulfur and nitrogen sources.

    Attachment of the Morpholinyl Group: The morpholinyl group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholinyl moiety.

    Formation of the Propanol Backbone: The propanol backbone is constructed through a series of reactions, including alkylation and reduction steps.

    Final Coupling: The final step involves coupling the ethylamino group with the previously synthesized intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethylamino or morpholinyl groups, where suitable nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Timolol and Its Enantiomers

  • Timolol ((2S)-1-(Tert-butylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol; CAS: 26839-75-8) differs by a tert-butylamino group instead of ethylamino. This substitution enhances its β-adrenergic receptor affinity, making it a potent antiglaucoma agent (MW: 316.4) .
  • Timolol Maleate Impurity I (the compound ) lacks the tert-butyl group, reducing receptor binding and rendering it pharmacologically inactive as a degradation byproduct .
  • Enantiomeric Differences : The (S)-enantiomer (Timolol) is therapeutically active, whereas the racemic (RS) form exhibits reduced efficacy due to competitive inhibition between enantiomers .

Timolol Metabolites

  • 1-(1,1-Dimethylethylamino)-3-([4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl]oxy)-2-propanol: A major metabolite with a hydrolyzed morpholine ring, showing altered pharmacokinetics but retained β-blocking activity .

Structural Analogs in Beta-Blockers

  • Metoprolol Succinate Impurity A ((2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol): Replaces the thiadiazole ring with a phenoxy group, reducing selectivity for ocular tissues and shifting activity to cardiovascular β₁-receptors .

Indolyloxy Derivatives

  • (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol: Exhibits dual α₁/β₁-adrenoceptor binding (Ki < 1 μM) and antiarrhythmic activity, unlike the thiadiazole-based compound, which lacks significant cardiovascular effects .

Comparative Data Table

Compound Name Structural Feature Molecular Weight Pharmacological Activity Source
(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol Ethylamino, morpholine-thiadiazole 288.366 Degradation product (inactive)
Timolol (S-enantiomer) Tert-butylamino, morpholine-thiadiazole 316.4 Antiglaucoma agent (β-blocker)
Timolol Metabolite (Hydroxyethylamino) Hydroxyethylamino-thiadiazole 302.35 Retained β-blocking activity
Metoprolol Impurity A Phenoxy substituent 300.40 Cardiovascular β₁-selectivity
Compound 21 () Benzyl-imino, methoxyphenoxy 404.45 CNS-penetrant (hypothetical)

Key Research Findings

  • Metabolic Stability: The ethylamino group in the compound increases susceptibility to hepatic N-dealkylation compared to Timolol’s tert-butyl group, accelerating clearance .
  • Stereochemistry Impact : Enantioselective LC/MS studies (e.g., ) show the (R)-enantiomer of related compounds has 10-fold lower tissue distribution than the (S)-form, explaining the reduced activity of racemic mixtures .
  • Receptor Binding : Morpholine-thiadiazole derivatives exhibit higher aqueous solubility but lower membrane permeability than indolyloxy analogs, limiting ocular bioavailability .

Q & A

Q. What are the recommended methods for synthesizing (2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol, and how can reaction conditions be optimized?

A common approach involves coupling morpholine-substituted thiadiazole derivatives with amino alcohol precursors. For example, refluxing intermediates in ethanol with a base (e.g., potassium tert-butoxide) under controlled pH and temperature conditions can yield the target compound. Optimization should focus on:

  • Catalyst selection : Use of mild bases to minimize side reactions.
  • Reaction time : Monitoring via TLC or HPLC to avoid over-degradation (e.g., 3–5 hours under reflux, as in ).
  • Purification : Recrystallization from acetic acid or ethanol to isolate enantiomers (racemic mixture indicated by the (2RS) prefix) .

Q. How can enantiomeric purity of the compound be assessed, given its racemic nature?

Methodological steps include:

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose-based) to resolve (R) and (S) enantiomers.
  • Polarimetry : Measure optical rotation, though sensitivity may be limited for low-concentration samples.
  • NMR with chiral shift reagents : Europium-based reagents can induce splitting of enantiomer signals .

Q. What analytical techniques are suitable for identifying impurities in synthesized batches?

Key methods derived from pharmacopeial standards ():

Technique Application Detection Limit
HPLC-UV/Vis Quantify major impurities (e.g., morpholine byproducts)0.1% w/w
LC-MS Identify low-abundance degradation products0.01% w/w
TGA/DSC Assess thermal stability of the compoundN/A

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s bioactivity, given structural analogs with reported biological activity?

  • Molecular docking : Target receptors (e.g., β-adrenergic receptors, based on structural similarity to timolol derivatives in ) to predict binding affinity.
  • QSAR studies : Correlate substituent effects (e.g., morpholine vs. thiomorpholine) with activity using descriptors like logP and polar surface area .
  • MD simulations : Assess stability of ligand-receptor complexes under physiological conditions.

Q. What experimental strategies address contradictions in bioactivity data between in vitro and in vivo studies?

  • Metabolite profiling : Use LC-MS to identify active metabolites that may explain discrepancies (e.g., cytochrome P450-mediated modifications).
  • Tissue distribution studies : Radiolabel the compound (e.g., with tritium) to track bioavailability in target organs.
  • Dose-response optimization : Adjust dosing regimens to account for species-specific pharmacokinetics .

Q. How should researchers design stability studies to evaluate degradation pathways under varying environmental conditions?

Follow a matrixed experimental design:

Condition Parameters Analysis
Thermal stress 40°C, 75% RH for 6 monthsHPLC for degradation products
Photolysis Exposure to UV light (ICH Q1B guidelines)LC-MS for radical byproducts
Hydrolysis Acidic (pH 1.2) and basic (pH 10) buffersNMR for structural changes

Reference standards () must be used to validate degradation products against known impurities.

Q. What are the limitations of current synthetic protocols for scaling up production in academic labs?

  • Enantiomeric control : Racemic synthesis limits access to pure enantiomers; asymmetric catalysis (e.g., chiral ligands) may be required.
  • Yield variability : Morpholine-thiadiazole coupling efficiency can drop >20% at >10 g scales due to steric effects.
  • Safety : Tertiary amine intermediates (e.g., ethylamino groups) may require handling under inert atmospheres ().

Methodological Considerations for Data Interpretation

Q. How should researchers validate conflicting data on the compound’s solubility profile?

  • Phase-solubility analysis : Test solubility in buffered solutions (pH 1–10) and co-solvents (e.g., PEG 400).
  • Dynamic light scattering (DLS) : Detect aggregation states that may skew measurements.
  • Cross-validate with computational tools like Hansen solubility parameters .

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity with high variability?

  • Non-linear regression : Fit data to Hill or Logit models to estimate EC50/IC50.
  • ANOVA with post-hoc tests : Compare treatment groups while controlling for batch-to-batch variability.
  • Bootstrap resampling : Quantify confidence intervals for small-sample studies ().

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